molecular formula C10H14ClN5O8S B11833023 (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate

(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate

Cat. No.: B11833023
M. Wt: 399.77 g/mol
InChI Key: BFTSVTAGKXVYBQ-FQFMRAEGSA-N
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Description

(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate is a complex organic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a purine derivative and a protected sugar moiety.

    Glycosylation Reaction: The purine derivative is glycosylated with the protected sugar under acidic or basic conditions to form the nucleoside analog.

    Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the desired nucleoside.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying nucleoside analogs.

Biology

In biological research, this compound is studied for its potential as an antiviral agent. It can inhibit the replication of certain viruses by interfering with their nucleic acid synthesis.

Medicine

In medicine, this compound is explored for its potential use in anticancer therapies. It can induce apoptosis in cancer cells by targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate involves its incorporation into nucleic acids. This can lead to the termination of nucleic acid synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound may also interact with specific enzymes involved in nucleic acid metabolism, further enhancing its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Lacks the chlorine atom.

    (2S,3R,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Contains a fluorine atom instead of chlorine.

    (2S,3R,4S,5R)-2-(6-Amino-2-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Contains a bromine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate can enhance its binding affinity to certain molecular targets, making it more effective in inhibiting viral replication or inducing apoptosis in cancer cells. The sulfate group can also improve the compound’s solubility and bioavailability, further enhancing its therapeutic potential.

Biological Activity

The compound (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate is a complex organic molecule with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H14ClN5O8S
  • CAS Number : 2015222-51-0
  • Molar Mass : 399.76 g/mol

Structural Characteristics

The compound features a tetrahydrofuran ring and a purine derivative, which contribute to its biological functions. The presence of the sulfate group enhances its solubility and bioavailability.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific methyltransferases, which are crucial for DNA and RNA modification processes. This inhibition can lead to altered gene expression profiles in various cell types .
  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by interfering with viral replication mechanisms. Its structural similarity to nucleosides allows it to mimic natural substrates in viral polymerases .
  • Cytotoxic Effects : Research indicates that the compound may induce apoptosis in cancer cell lines through the activation of intrinsic pathways. This is particularly relevant in studies involving leukemia and solid tumors .

Therapeutic Applications

The compound's biological activities suggest potential applications in:

  • Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for further development as an anticancer agent.
  • Antiviral Treatments : The compound's mechanism of action against viral enzymes positions it as a potential therapeutic for viral infections.

Case Studies

  • In Vitro Studies : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potent anti-cancer activity .
  • Animal Models : Animal studies have shown that administration of this compound leads to reduced tumor size in xenograft models, supporting its potential as a therapeutic agent .

Data Summary

Biological ActivityMechanismReference
Methyltransferase InhibitionInhibits DNA/RNA modification
Antiviral ActivityInterferes with viral replication
Cytotoxic EffectsInduces apoptosis in cancer cells

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity and reduce toxicity. Modifications to the purine moiety have been explored to improve selectivity for target enzymes while minimizing off-target effects .

Properties

Molecular Formula

C10H14ClN5O8S

Molecular Weight

399.77 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;sulfuric acid

InChI

InChI=1S/C10H12ClN5O4.H2O4S/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;1-5(2,3)4/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);(H2,1,2,3,4)/t3-,5-,6-,9+;/m1./s1

InChI Key

BFTSVTAGKXVYBQ-FQFMRAEGSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.OS(=O)(=O)O

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.OS(=O)(=O)O

Origin of Product

United States

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